
Sorbamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sorbamide can be synthesized through the reaction of sorbic acid with ammonia or amines under controlled conditions. The reaction typically involves the formation of an amide bond between the carboxyl group of sorbic acid and the amino group of ammonia or an amine .
Industrial Production Methods
In industrial settings, this compound is produced using a similar approach but on a larger scale. The process involves the continuous feeding of sorbic acid and ammonia into a reactor, where the reaction takes place under optimized temperature and pressure conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sorbamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amides.
Substitution: This compound can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted amides, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Sorbamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: This compound is used in coatings and polymer formulations to improve their properties
Mécanisme D'action
The mechanism of action of sorbamide involves its interaction with specific molecular targets. For instance, in biological systems, this compound derivatives can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorbate Esters: These compounds are similar in structure and are used in similar applications, such as coatings and polymer formulations.
Morpholine-Based Analogs: These analogs incorporate a morpholine moiety and are studied for their biological activities.
Uniqueness of Sorbamide
This compound is unique due to its conjugated diene structure, which allows it to participate in a wide range of chemical reactions.
Propriétés
Numéro CAS |
821-00-1 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
(2E,4E)-hexa-2,4-dienamide |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H2,7,8)/b3-2+,5-4+ |
Clé InChI |
JPXCVMIARYLSGU-MQQKCMAXSA-N |
SMILES isomérique |
C/C=C/C=C/C(=O)N |
SMILES canonique |
CC=CC=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



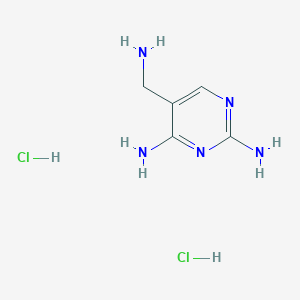



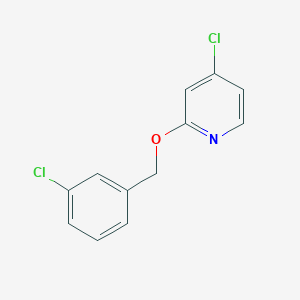
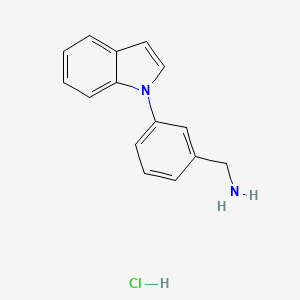

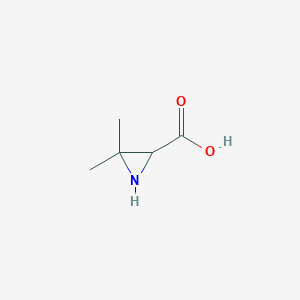


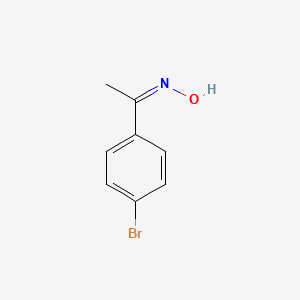

![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)
